CID 9794026

Beschreibung

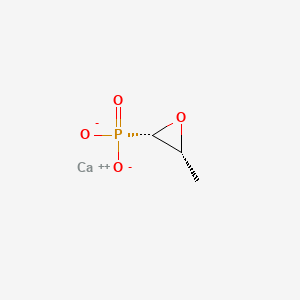

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced |

|---|---|

CAS-Nummer |

26016-98-8 |

Molekularformel |

C3H7CaO4P |

Molekulargewicht |

178.14 g/mol |

IUPAC-Name |

calcium [(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |

InChI-Schlüssel |

XXIDJCLHAMGLRU-LJUKVTEVSA-N |

Isomerische SMILES |

C[C@H]1[C@H](O1)P(=O)(O)O.[Ca] |

Kanonische SMILES |

CC1C(O1)P(=O)(O)O.[Ca] |

Aussehen |

Solid powder |

melting_point |

94 °C |

Andere CAS-Nummern |

26016-98-8 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

4.69e+01 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631 |

Herkunft des Produkts |

United States |

Historical Perspectives and Discovery of Fosfomycin

Origins of Fosfomycin (B1673569) from Natural Sources (e.g., Streptomyces spp.)

The discovery of fosfomycin, originally known as phosphonomycin, occurred in 1969 through a collaborative effort between Merck and Spain's Compañía Española de Penicilina y Antibióticos (CEPA). wikipedia.orgnih.govclinsurggroup.cominfectopharm.comnih.gov The antibiotic was initially isolated from broth cultures of various Streptomyces species obtained from soil samples. wikipedia.orgnih.govinfectopharm.comasm.orgnih.govguidetopharmacology.orgrcsb.orgnih.govresearchgate.netwikipedia.orgasm.org

A key natural source identified was Streptomyces fradiae. wikipedia.orgnih.govclinsurggroup.cominfectopharm.comnih.govasm.orgrcsb.orgwikipedia.orgasm.orgnih.govnih.gov Specifically, a strain of Streptomyces fradiae (ATCC 21096) was isolated from a soil sample collected from Mount Montgó in Spain. nih.govclinsurggroup.comnih.govnih.gov Other Streptomyces species found to produce fosfomycin include Streptomyces viridochromogenes (ATCC 21240) and Streptomyces wedmorensis (ATCC 21239). nih.govinfectopharm.comasm.orgrcsb.org Beyond the Streptomyces genus, Pseudomonas syringae has also been identified as a fosfomycin producer. nih.govrcsb.orgresearchgate.netpnas.org

The biosynthesis of fosfomycin in Streptomyces involves specific enzymatic steps, beginning with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate. pnas.org Research into the biosynthesis pathways in different organisms like Streptomyces and Pseudomonas has revealed distinct enzymatic processes that converge to produce the final fosfomycin molecule. pnas.org

Natural Sources of Fosfomycin:

| Source Organism | Strain (if specified) | Origin/Notes |

| Streptomyces fradiae | ATCC 21096 | Soil, Mount Montgó, Spain nih.govclinsurggroup.comnih.govnih.gov |

| Streptomyces viridochromogenes | ATCC 21240 | |

| Streptomyces wedmorensis | ATCC 21239 | |

| Pseudomonas syringae |

Evolution of Fosfomycin Synthesis and Formulation Development

While initially discovered as a natural product, fosfomycin is currently produced primarily through synthetic processes. wikipedia.orgasm.orgguidetopharmacology.orgrcsb.orgnih.govresearchgate.net Chemical synthesis methods for fosfomycin were developed and reported following its isolation. infectopharm.comnih.gov These synthetic approaches generally fall into categories such as the epoxidation of (Z)-1-propenylphosphonates, 1,2-dihydroxylpropylphosphonate ring closure, or halohydrinphosphonate ring closure. nih.gov

Following its discovery, fosfomycin underwent clinical development in the 1970s and 1980s, leading to its introduction into clinical practice in several European countries. infectopharm.com Early formulations included different salt preparations to facilitate administration. An intravenous preparation utilized the disodium (B8443419) salt of fosfomycin. nih.govnih.govrsc.orgresearchgate.net For oral administration, initial formulations included both fosfomycin calcium and fosfomycin trometamol (also known as fosfomycin tromethamine). nih.govresearchgate.netrsc.org Over time, fosfomycin tromethamine became the more commonly used oral formulation due to its improved bioavailability. nih.gov Fosfomycin calcium was one of the early oral salt forms developed. nih.govresearchgate.netrsc.org

The development process also involved standardizing in vitro testing procedures, which proved crucial for better correlating laboratory findings with in vivo efficacy. infectopharm.com This included recognizing the importance of adding glucose-6-phosphate to testing media to reflect the transport mechanism of fosfomycin into bacterial cells. infectopharm.com

Chemical Synthesis and Derivatives of Fosfomycin Calcium

Synthetic Pathways for Fosfomycin (B1673569) Calcium Production

Fosfomycin is a low-molecular-weight, highly polar phosphonic acid derivative (cis–1,2-epoxypropyl phosphonic acid) nih.govoup.commdpi.commdpi.com. While it can be obtained by fermentation, its low molecular weight makes chemical synthesis a viable and preferred method for commercial production ercros.es. Fosfomycin calcium is the calcium salt preparation of fosfomycin hzreward.com.

Specific preparation methods for fosfomycin calcium have been developed. One method involves the reaction of calcium hydroxide (B78521) with fosfomycin phenylethylamine in a solvent google.comgoogle.com. The solvent used in this reaction can be water or an alcohol with 1 to 5 carbon atoms google.com. The reaction temperature is typically maintained between 10 and 50°C, with a reaction time of 2 to 10 hours google.com. Following the reaction, the mixture is filtered, and the filter cake containing fosfomycin calcium is washed and dried to obtain the final product google.comgoogle.com.

Reaction Mechanisms in Fosfomycin Calcium Synthesis

The synthesis of fosfomycin calcium from fosfomycin phenylethylamine and calcium hydroxide involves a salt exchange reaction. Fosfomycin phenylethylamine is a salt formed between the acidic phosphonic acid group of fosfomycin and phenylethylamine. The reaction with calcium hydroxide, a strong base, leads to the displacement of phenylethylamine and the formation of the calcium salt of fosfomycin. The calcium cation (Ca²⁺) interacts with the negatively charged phosphonate (B1237965) group of fosfomycin.

The core structure of fosfomycin contains a reactive epoxide ring, which is critical for its biological activity rcsb.orgwikipedia.org. The synthetic process must preserve this epoxide ring structure to maintain the compound's integrity and function.

Yield and Purity Optimization in Fosfomycin Calcium Synthesis

Optimization of synthetic pathways is crucial for achieving high yields and purity of fosfomycin calcium for research and other uses. Research into specific preparation methods has focused on improving these aspects. One reported method involving the reaction of calcium hydroxide with fosfomycin phenylethylamine has demonstrated high yields, ranging from 91% to 100% google.com. This method also achieved purity levels of 95.08% to 97.48% google.com. Such optimization can lead to a significant increase in yield compared to existing production technologies google.com. Furthermore, optimizing the synthesis process can also contribute to reducing production costs google.com. The stability of the synthetic method is also important, ensuring that the chiral structure of the phosphonomycin molecule is not affected google.com.

Characterization of Fosfomycin Salts and Related Derivatives (e.g., trometamol, disodium) for Research

Fosfomycin is available in different salt forms, including calcium, trometamol (also known as tromethamine), and disodium (B8443419) salts. These different salts exhibit varying properties, particularly in terms of solubility and pharmacokinetic behavior, which are important considerations for their use in research studies.

Fosfomycin Calcium: Fosfomycin calcium is the monocalcium salt of fosfomycin caymanchem.com. It has a molecular formula of C₃H₅CaO₄P and a molecular weight of 176.12 hzreward.comcaymanchem.comrewardcolor.com. It is typically described as a white powder lktlabs.com. In terms of solubility, fosfomycin calcium is reported to be soluble in water but insoluble in solvents like DMF, DMSO, and ethanol (B145695) caymanchem.com. Research has characterized its pharmacokinetic profile, noting its oral bioavailability is lower compared to the trometamol salt nih.govmdpi.commdpi.com. Studies have investigated its population pharmacokinetics in specific groups, such as healthy women, to understand its absorption and distribution nih.govoup.com. Characterization also extends to impurities, such as Fosfomycin EP Impurity A (Calcium salt), which is chemically Calcium (1,2-dihydroxypropyl)phosphonate and is used for analytical method development and quality control in research synzeal.com.

Fosfomycin Trometamol: Fosfomycin trometamol is a salt formed between fosfomycin and tromethamine (2-amino-2-(hydroxymethyl)propane-1,3-diol) nih.gov. It has a molecular formula of C₇H₁₈NO₇P and a molecular weight of 259.19 nih.govscbt.com. This salt form is known for its improved oral bioavailability compared to fosfomycin calcium, making it a preferred formulation for oral administration in some contexts mdpi.commdpi.com. Research characterizes its pharmacokinetic properties, including maximum serum drug concentration (Cmax), time to reach Cmax, and elimination half-life researchgate.net. Studies also investigate its use in characterizing antibiotic susceptibility and resistance mechanisms in bacterial isolates scielo.org.arelsevier.es.

Fosfomycin Disodium: Fosfomycin disodium is the disodium salt of fosfomycin fishersci.cafishersci.calabsolu.calabsolu.ca. It has molecular formulas such as C₃H₅Na₂O₄P and a molecular weight of 182.02 labsolu.calabsolu.ca. It is characterized as a highly water-soluble and hydrophilic salt, making it suitable for parenteral administration in research settings mdpi.commdpi.cominfectopharm.com. Characterization studies involve its pharmacokinetic properties after intravenous administration, including volume of distribution and elimination half-life mdpi.cominfectopharm.comnih.gov. The purity of fosfomycin disodium salts is also characterized, with some research-grade products having a purity of 90% or higher fishersci.cafishersci.cafishersci.ca.

Research also involves the characterization of mechanisms of resistance to fosfomycin, which provides insights into how bacteria interact with the compound. These mechanisms include decreased uptake due to mutations in transport systems like GlpT and UhpT, mutations in the MurA target enzyme, and the production of fosfomycin-inactivating enzymes such as FosA, FosC, FosB, FosX, FomA, and FomB scielo.org.arpatsnap.comnih.gov. Characterizing these mechanisms is vital for understanding the compound's activity and the development of resistance in research models.

The different salt forms of fosfomycin offer researchers flexibility depending on the nature of the study, whether it involves in vitro experiments requiring soluble forms or in vivo studies where bioavailability and route of administration are critical considerations.

Molecular Mechanism of Action of Fosfomycin

Inhibition of Bacterial Cell Wall Biosynthesis by Fosfomycin (B1673569)

Bacterial cell wall biosynthesis is a complex process involving a series of enzymatic reactions. Fosfomycin specifically inhibits the very first committed step in this pathway. mdpi.comnih.govwikipedia.orgasm.orgmicrobiologyresearch.org By blocking this initial step, fosfomycin prevents the formation of essential peptidoglycan precursors, thereby disrupting cell wall assembly. mdpi.comnih.govasm.orgmicrobiologyresearch.orgdrugbank.com This inhibitory action occurs at an earlier stage compared to other common antibiotics like beta-lactams or glycopeptides. asm.orgfrontiersin.org

Specific Target Enzyme: UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA)

The specific enzyme targeted by fosfomycin is UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. mdpi.comnih.govwikipedia.orgasm.orgmicrobiologyresearch.orgdrugbank.comfrontiersin.org MurA is a critical enzyme in peptidoglycan biosynthesis, catalyzing the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.comwikipedia.orgasm.orgdrugbank.comfrontiersin.orgfrontiersin.org This reaction forms UDP-N-acetylmuramic acid (UDP-MurNAc), a key precursor for peptidoglycan synthesis. asm.orgdrugbank.comfrontiersin.org

Fosfomycin acts as a structural analog of phosphoenolpyruvate (PEP). mdpi.comnih.govwikipedia.orgasm.orgfrontiersin.orgfrontiersin.orgacs.org This structural similarity allows fosfomycin to compete with PEP for binding to the active site of the MurA enzyme. frontiersin.orgacs.org

A key aspect of fosfomycin's mechanism is its ability to irreversibly inactivate MurA through covalent binding. mdpi.comdrugbank.comfrontiersin.orgacs.org Fosfomycin achieves this by undergoing a ring-opening nucleophilic attack by a specific cysteine residue in the active site of MurA. acs.org In Escherichia coli, this residue is Cys115. nih.govwikipedia.orgfrontiersin.orgfrontiersin.org The formation of a stable, covalent bond between fosfomycin and this cysteine residue permanently inactivates the enzyme, halting peptidoglycan synthesis. nih.govdrugbank.comfrontiersin.orgfrontiersin.org

Fosfomycin as a Phosphoenolpyruvate Analog

Bacterial Uptake Mechanisms of Fosfomycin

For fosfomycin to exert its inhibitory effect, it must first enter the bacterial cytoplasm where the MurA enzyme is located. mdpi.comdovepress.com Due to its hydrophilic nature and low molecular weight, fosfomycin utilizes existing bacterial transport systems to cross the cell membrane. drugbank.com In many Gram-negative bacteria, particularly E. coli, fosfomycin is primarily transported into the cell by two active transport systems. mdpi.comnih.govasm.orgdrugbank.comfrontiersin.orgplos.orgnih.govmdpi.com

One of the main transport systems for fosfomycin uptake is the glycerol-3-phosphate (GlpT) transport system. mdpi.comnih.govmicrobiologyresearch.orgfrontiersin.orgplos.orgnih.govmdpi.comontosight.aimpg.denih.govnih.govfrontiersin.org This system is responsible for the uptake of L-alpha-glycerophosphate, and fosfomycin mimics this substrate, allowing it entry into the bacterial cell via this route. mdpi.comnih.govasm.orgdovepress.comnih.govfrontiersin.org The expression of the GlpT transporter can be induced by the presence of glycerol-3-phosphate. nih.govmdpi.com Studies have shown that mutations in the glpT gene can lead to reduced fosfomycin uptake and contribute to resistance. nih.govfrontiersin.orgdovepress.complos.orgnih.govfrontiersin.org

The other significant transport system involved in fosfomycin uptake is the hexose (B10828440) phosphate (B84403) (UhpT) transport system. mdpi.comnih.govmicrobiologyresearch.orgfrontiersin.orgplos.orgnih.govmdpi.comontosight.aimpg.denih.govnih.govfrontiersin.org This system is typically responsible for the uptake of hexose phosphates, such as glucose-6-phosphate (G6P). mdpi.comfrontiersin.orgdovepress.commdpi.com Similar to the GlpT system, fosfomycin is transported by UhpT due to its structural resemblance to hexose phosphates. mdpi.comnih.govfrontiersin.orgdovepress.commdpi.com The activity of the UhpT system is induced by the presence of glucose-6-phosphate. mdpi.comasm.orgmicrobiologyresearch.orgdovepress.commdpi.comacs.org Mutations or the absence of the uhpT gene can also result in decreased fosfomycin uptake and contribute to resistance. frontiersin.orgdovepress.complos.orgnih.govmdpi.comfrontiersin.org

In E. coli, both GlpT and UhpT systems contribute to fosfomycin uptake, although the preferred route may vary depending on growth conditions and the presence of inducers like glucose-6-phosphate. acs.org The expression of both transport systems can also be influenced by cyclic AMP (cAMP) levels. asm.orgnih.govmdpi.com

Microbiological Activity and Spectrum of Fosfomycin

In Vitro Antimicrobial Spectrum Against Bacterial Pathogens

Fosfomycin (B1673569) is commonly utilized in in vitro microbiological susceptibility testing against a variety of bacterial isolates. toku-e.com

Fosfomycin exhibits considerable activity against several Gram-positive pathogens. nih.gov This includes Enterococcus species, such as Enterococcus faecalis and Enterococcus faecium, regardless of vancomycin (B549263) resistance. nih.gov Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Staphylococcus epidermidis are also generally susceptible to fosfomycin. seq.esnih.gov Some studies indicate that the majority of S. aureus and enterococci isolates show fosfomycin MICs within susceptible ranges. can-r.canih.gov For instance, 97.9% of S. aureus isolates and 88.4% of E. faecalis isolates in one study were susceptible to fosfomycin based on specified MIC breakpoints. nih.gov However, some streptococci and Staphylococcus saprophyticus have been reported to be resistant. can-r.ca

Fosfomycin shows substantial activity against many Gram-negative bacteria. nih.govdoi.org This includes key members of the Enterobacteriaceae family such as Escherichia coli, Klebsiella and Enterobacter species, Proteus mirabilis, Shigella species, Serratia species, Citrobacter species, and Salmonella species. seq.escontagionlive.comnih.gov E. coli isolates often show high susceptibility rates to fosfomycin. ijccm.orgnih.govjcpsp.pk Studies have reported high percentages of E. coli susceptibility, with some showing 99% susceptibility for urinary isolates and 62% for non-urinary isolates. ijccm.org Another study indicated 93% susceptibility among ESBL-producing E. coli urinary isolates. jcpsp.pk Fosfomycin generally demonstrates lower MICs for E. coli, Citrobacter, and Proteus compared to Klebsiella, Enterobacter, and Serratia. can-r.ca Activity against Pseudomonas aeruginosa and Acinetobacter species is often reported as limited or low, although some studies indicate variable susceptibility for P. aeruginosa. ijccm.orgnih.govcan-r.ca Morganella morganii, Acinetobacter spp., Stenotrophomonas maltophilia, and Burkholderia cepacia are considered inherently resistant to fosfomycin. seq.es

Here is a summary of in vitro susceptibility data for selected bacterial species:

| Bacterial Species | Gram Stain | Susceptibility | Notes | Source(s) |

| Escherichia coli | Negative | High | Particularly high susceptibility among urinary isolates and ESBL producers. | ijccm.orgnih.govjcpsp.pk |

| Klebsiella spp. | Negative | Moderate | Susceptibility can be lower than E. coli. | ijccm.orgjcpsp.pk |

| Enterobacter spp. | Negative | Moderate | ijccm.orgjcpsp.pk | |

| Proteus mirabilis | Negative | Moderate | Reported as less susceptible than other Enterobacteriaceae in some studies. | nih.govjcpsp.pk |

| Pseudomonas aeruginosa | Negative | Limited/Variable | Activity is generally low. | ijccm.orgnih.govcan-r.ca |

| Acinetobacter spp. | Negative | Low/Resistant | Often considered inherently resistant. | ijccm.orgseq.es |

| Staphylococcus aureus | Positive | High | Includes MRSA. | seq.esnih.govcan-r.ca |

| Enterococcus faecalis | Positive | High | Irrespective of vancomycin resistance. | nih.govcan-r.ca |

| Staphylococcus saprophyticus | Positive | Resistant | Considered inherently resistant. | seq.escan-r.ca |

Gram-Positive Bacteria Susceptibility

Activity Against Multidrug-Resistant Organisms

Fosfomycin's activity against multidrug-resistant (MDR) organisms has renewed interest in its use, especially given the increasing rates of resistance to other antibiotics. ijccm.orgseq.esijlbpr.com Its distinct mechanism of action means it often retains activity against bacteria resistant to other classes of antibiotics. seq.esseq.escontagionlive.com Fosfomycin calcium itself shows in vitro activity against MDR, extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria. medchemexpress.com

Fosfomycin demonstrates significant in vitro activity against ESBL-producing Enterobacteriaceae. seq.esseq.escontagionlive.comoup.com Studies have shown high susceptibility rates among ESBL-producing E. coli, with reported susceptibility ranging from 81% to 100%. seq.esnih.gov One study found 96% susceptibility among ESBL E. coli isolates. asm.org Another reported 99.03% susceptibility of ESBL-producing E. coli isolates from urinary cultures. mdpi.com Susceptibility rates for ESBL-producing Klebsiella species are generally lower than for E. coli, though still considerable in some studies. seq.esnih.gov For example, one study reported 46.4% resistance among Klebsiella species ESBL uropathogens compared to 4.2% for E. coli. nih.gov

Fosfomycin is also active against carbapenemase-producing Enterobacteriaceae (CPE). seq.esseq.escontagionlive.comoup.com This activity is particularly valuable given the limited treatment options for infections caused by these highly resistant strains. nih.gov Studies evaluating fosfomycin susceptibility in carbapenem-nonsusceptible Enterobacteriaceae, including those producing various carbapenemases like KPC, VIM, NDM, and OXA-48, have shown considerable susceptibility rates. nih.gov One study reported 78% of such strains were susceptible to fosfomycin according to EUCAST breakpoints. nih.gov Susceptibility rates can vary depending on the specific carbapenemase and bacterial species; for instance, E. coli strains producing carbapenemases tend to have lower fosfomycin MICs than Klebsiella pneumoniae and Enterobacter cloacae producing these enzymes. nih.gov Fosfomycin has shown activity against strains producing NDM carbapenemases, which are particularly challenging to treat. seq.es

Fosfomycin exhibits good activity against Methicillin-Resistant Staphylococcus aureus (MRSA). seq.escontagionlive.comnih.govnih.gov It is considered active against S. aureus regardless of methicillin (B1676495) resistance. seq.esnih.gov Studies have demonstrated that fosfomycin maintains activity against a high percentage of MRSA strains, including those with reduced susceptibility or resistance to other anti-MRSA drugs like vancomycin, daptomycin (B549167), and linezolid (B1675486). nih.gov One study found fosfomycin maintained activity against 100% of vancomycin-resistant S. aureus (VRSA) and linezolid-resistant S. aureus (LRSA) strains tested. nih.gov In vitro studies have also explored the activity of fosfomycin in combination with other antibiotics against MRSA, showing synergistic effects with agents like rifampin, linezolid, and daptomycin. nih.govnih.govfrontiersin.org

Here is a summary of in vitro activity against multidrug-resistant organisms:

| Bacterial Resistance Mechanism | Bacterial Species | Fosfomycin Activity | Notes | Source(s) |

| ESBL Production | Escherichia coli | High | High susceptibility rates reported. | seq.esmdpi.comnih.gov |

| ESBL Production | Klebsiella spp. | Moderate | Susceptibility generally lower than E. coli ESBL producers. | seq.esnih.gov |

| Carbapenemase Production | Enterobacteriaceae (various species) | Considerable | Activity observed against strains producing various carbapenemases (KPC, VIM, NDM, OXA-48). | seq.esnih.govseq.es |

| Methicillin Resistance | Staphylococcus aureus (MRSA) | High | Active against MRSA and strains resistant to other anti-MRSA drugs; synergy observed in combinations. | nih.govnih.govnih.govfrontiersin.org |

Carbapenemase Producers

Susceptibility Testing Methodologies for Fosfomycin

Accurate susceptibility testing for fosfomycin can be challenging mdpi.comnih.gov. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recognize agar (B569324) dilution as the reference method for fosfomycin susceptibility testing asm.orgmdpi.comnih.govmjima.orgveterinaryworld.orgasm.orgasm.org. However, agar dilution is labor-intensive and not always practical for routine laboratory use asm.orgmdpi.commjima.orgveterinaryworld.orgasm.org.

Agar Dilution and Broth Dilution Techniques

Agar dilution involves incorporating varying concentrations of fosfomycin into agar plates and then inoculating them with a standardized bacterial suspension to determine the minimum inhibitory concentration (MIC) asm.orgasm.org. This method is considered the gold standard by CLSI and EUCAST mdpi.comnih.govmjima.orgveterinaryworld.orgasm.orgasm.org.

Broth microdilution (BMD) is another technique used for susceptibility testing and is the basis for many automated systems in clinical microbiology laboratories mjima.orgoup.comasm.org. However, neither CLSI nor EUCAST currently recommends the use of broth microdilution for fosfomycin susceptibility testing due to issues such as unsatisfactory precision, the occurrence of "skipped wells" (no growth in wells with lower antibiotic concentrations while growth occurs at higher concentrations), and trailing endpoints veterinaryworld.orgasm.org. Despite these concerns, some studies have explored the performance of BMD compared to agar dilution, with varying results regarding agreement rates mjima.orgoup.comasm.org.

Disk Diffusion and Etest Methodologies

Disk diffusion is a widely used method where a paper disk impregnated with a specific amount of antibiotic is placed on an agar plate inoculated with bacteria mdpi.comnih.gov. The antibiotic diffuses into the agar, creating a concentration gradient, and the size of the inhibition zone around the disk is measured to determine susceptibility mdpi.comnih.gov. CLSI approves disk diffusion for testing E. coli from urine samples, while EUCAST also publishes breakpoints for Enterobacterales tested by disk diffusion asm.orgmdpi.comnih.gov. However, the interpretation of disk diffusion results for fosfomycin can be complicated by the presence of isolated colonies or haze within the inhibition zone mjima.orgoup.com.

The Etest (gradient strip method) uses a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC on an agar plate mdpi.comnih.gov. EUCAST approves Etest for fosfomycin susceptibility testing, but CLSI does not asm.orgmdpi.com. Studies comparing Etest to the agar dilution reference method have shown variable agreement rates depending on the bacterial species tested liofilchem.commdpi.comnih.govnih.govoup.com. Some evaluations of newer Etest versions have shown improved performance and acceptable agreement rates for certain organisms like E. coli and E. faecalis nih.gov. However, challenges with interpreting results due to micro- and macrocolonies within the inhibition zone have been noted with previous Etest versions nih.gov.

Role of Glucose-6-Phosphate Supplementation in Susceptibility Testing

Glucose-6-phosphate (G6P) supplementation of Mueller-Hinton agar is crucial for accurate fosfomycin susceptibility testing by agar dilution and disk diffusion methods asm.orgliofilchem.comasm.orgoup.comnih.govcsic.eselsevier.es. Fosfomycin enters bacterial cells primarily via the glycerol-3-phosphate (GlpT) and hexose (B10828440) phosphate (B84403) (UhpT) transport systems microbiologyresearch.orgcsic.eselsevier.es. The addition of G6P induces the expression of the UhpT transporter, facilitating the uptake of fosfomycin into the bacterial cell asm.orgcsic.es. This supplementation helps to compensate for the potential reduction in fosfomycin uptake caused by the presence of glucose and phosphate in the agar medium asm.org. Studies have shown that the absence of G6P can significantly increase fosfomycin MICs, highlighting its importance for accurate susceptibility determination csic.es.

Data Table: Agreement Rates of Different Fosfomycin Susceptibility Testing Methods Compared to Agar Dilution (Illustrative Example based on search results)

| Method | Bacterial Species/Group | Categorical Agreement (%) | Essential Agreement (%) | Very Major Errors (%) | Major Errors (%) | Source Snippets |

| Broth Microdilution | E. coli | 100 | 100 | 0 | 0 | mjima.org |

| Broth Microdilution | K. pneumoniae | 95.5 | 94.4 | 0 | 18 | mjima.org |

| Broth Microdilution | Enterobacterales | - | Poor | - | High | asm.org |

| Broth Microdilution | P. aeruginosa | Nearly 90 | 84 | - | - | asm.org |

| Disk Diffusion | E. coli | Acceptable | - | High | - | mdpi.com |

| Disk Diffusion | K. oxytoca/Raoultella | 93.3 | - | - | - | nih.gov |

| Disk Diffusion | M. morganii | 100 | - | - | - | nih.gov |

| Disk Diffusion | P. mirabilis | 100 | - | - | - | nih.gov |

| Disk Diffusion | S. marcescens | 96.7 | - | - | - | nih.gov |

| Etest | Enterobacterales | Acceptable (some) | Close to ISO req. (some) | - | Acceptable (some) | oup.com |

| Etest | E. coli | 99.0 | 91.0 | ≤ 2.0 (FDA) | ≤ 3.0 (FDA) | nih.gov |

| Etest | E. faecalis | 93.4 | 98.0 | Cannot calculate | 2.6 | nih.gov |

| Etest | S. aureus | 100 | Low (53% MRSA, 47% MSSA) | - | - | mdpi.com |

| Etest | K. pneumoniae (ESBL) | - | - | 2.1 | 5.8 | oup.com |

Note: Categorical agreement (CA) refers to agreement in the susceptible, intermediate, or resistant categorization. Essential agreement (EA) refers to MIC values being within a certain range (e.g., ±1 or 2 dilutions). Very Major Errors (VME) occur when a resistant isolate is reported as susceptible. Major Errors (ME) occur when a susceptible isolate is reported as resistant. The specific criteria for acceptable agreement and error rates can vary between guidelines (e.g., CLSI, EUCAST, FDA, ISO). This table provides a summary based on the provided search snippets and may not represent comprehensive data for all species or testing conditions.

Mechanisms of Antimicrobial Resistance to Fosfomycin

Chromosomal Mutations Affecting Fosfomycin (B1673569) Uptake

Reduced permeability to fosfomycin is considered one of the most frequent resistance mechanisms, particularly in clinical isolates. frontiersin.org Fosfomycin is transported into bacterial cells primarily via two chromosomally encoded transport systems: the glycerol-3-phosphate (GlpT) transporter and the hexose (B10828440) phosphate (B84403) uptake transporter (UhpT). asm.orgmicrobiologyresearch.orgfrontiersin.orgnih.gov Mutations affecting the function or expression of the genes encoding these transporters, glpT and uhpT, can significantly impair fosfomycin uptake, leading to reduced intracellular antibiotic concentrations and conferring resistance. asm.orgfrontiersin.orgmdpi.comspringermedizin.denih.govfrontiersin.orgnih.govtandfonline.comfrontiersin.orgbiorxiv.org

The expression of both glpT and uhpT is influenced by complex regulatory networks. Full expression requires high levels of cyclic AMP (cAMP) in complex with the cAMP receptor protein (CRP). frontiersin.orgtandfonline.comasm.org Mutations in genes involved in cAMP synthesis (cyaA) or its regulation (ptsI) can lower intracellular cAMP levels, thereby downregulating the expression of both transporters and contributing to fosfomycin resistance. asm.orgfrontiersin.orgtandfonline.comasm.orgoup.comasm.org Additionally, uhpT expression is regulated by the uhpABC genes, and mutations in these regulators can also impact fosfomycin uptake. asm.orgfrontiersin.orgmdpi.comtandfonline.com

Studies have shown that mutations in glpT and uhpT are common in fosfomycin-resistant strains, including Escherichia coli and Staphylococcus aureus. nih.govfrontiersin.org The inactivation of either uhpT or glpT can confer moderate resistance, while the loss of both transporters can lead to high-level resistance. mdpi.comnih.govfrontiersin.org

Mutations in the glpT gene, encoding the glycerol-3-phosphate transporter, are a significant mechanism of reduced fosfomycin uptake. frontiersin.orgspringermedizin.denih.govfrontiersin.orgnih.govtandfonline.comfrontiersin.orgbiorxiv.org GlpT is constitutively expressed and facilitates the transport of fosfomycin into the bacterial cell via counterflow with inorganic phosphate. frontiersin.orgoup.com Mutations in glpT can result in a non-functional transporter, preventing fosfomycin entry. nih.gov

Research has identified specific hotspot mutations in glpT associated with high-level fosfomycin resistance in various bacterial species, including E. coli and Klebsiella pneumoniae. frontiersin.org For instance, studies in E. coli have reported mutations such as W28del and Pro212Leu in GlpT linked to high fosfomycin MICs. frontiersin.org In S. aureus, mutations in glpT have been frequently observed in resistant isolates. springermedizin.defrontiersin.orgnih.govfrontiersin.org A study on S. aureus found that deletion of glpT led to an increase in fosfomycin MIC. nih.govfrontiersin.org

Data from a study on fosfomycin-resistant S. aureus isolates revealed various mutations in the glpT gene. frontiersin.orgnih.gov

| Mutation Type | Presence in Resistant Isolates | Presence in Sensitive Isolates | Effect on Fosfomycin Resistance |

| TypeA–BglpT | Yes frontiersin.org | No frontiersin.org | Likely contributes to resistance frontiersin.org |

| TypeIglpT | Yes frontiersin.org | Yes frontiersin.org | Unlikely to contribute significantly frontiersin.org |

| TypeBglpT (Trp335Ter) | Yes frontiersin.org | No frontiersin.org | Results in truncated protein, likely confers resistance frontiersin.org |

| Various mutations nih.gov | Common nih.gov | Some nih.gov | May play a significant role nih.gov |

Another study on MRSA isolates found mutations in glpT in a high percentage of resistant strains. springermedizin.de

| Gene | Number of Isolates with Mutations (Resistant MRSA) |

| glpT | 66 out of 68 springermedizin.de |

Combined mutations in uhpT and glpT were the most prevalent in these resistant MRSA isolates. springermedizin.de

| Gene Combination | Number of Isolates with Mutations (Resistant MRSA) |

| uhpT and glpT | 58 out of 68 springermedizin.de |

Mutations in the uhpT gene, encoding the hexose phosphate uptake transporter, also contribute significantly to reduced fosfomycin uptake. frontiersin.orgspringermedizin.denih.govfrontiersin.orgnih.govtandfonline.comfrontiersin.orgbiorxiv.org UhpT transport is inducible by extracellular glucose-6-phosphate (G6P), providing an alternative uptake route for fosfomycin. frontiersin.orgnih.govoup.com Similar to glpT, mutations or insertional inactivation in uhpT can lead to loss of transporter function and fosfomycin resistance. nih.govfrontiersin.org

Studies in E. coli have shown that inactivation of uhpT alone can lead to a notable increase in fosfomycin MIC. mdpi.comnih.gov Novel mutations in the uhpT regulatory genes, uhpB and uhpC, have also been associated with fosfomycin resistance in clinical isolates. frontiersin.orgtandfonline.com

In S. aureus, mutations in uhpT are frequently observed in fosfomycin-resistant strains and are considered to play an important role in resistance. springermedizin.defrontiersin.orgnih.govfrontiersin.org Deletion of uhpT in S. aureus has been shown to increase fosfomycin MIC, and the mutation in uhpT may play a more significant role than glpT mutations in conferring resistance in this species. nih.govfrontiersin.org

Data from studies on fosfomycin-resistant S. aureus highlight the presence of various uhpT mutations. frontiersin.orgnih.gov

| Mutation Type | Presence in Resistant Isolates | Presence in Sensitive Isolates | Effect on Fosfomycin Resistance |

| Various mutations frontiersin.org | 3 distinct mutations found in 11 resistant strains frontiersin.org | Some found in sensitive strains frontiersin.org | Some types likely contribute to resistance frontiersin.org |

| Various mutations nih.gov | Common (8 distinct mutations) nih.gov | None of these 8 mutations found nih.gov | May play a greater role than fosB or murA mutations nih.gov |

In resistant MRSA isolates, mutations in uhpT were highly prevalent. springermedizin.de

| Gene | Number of Isolates with Mutations (Resistant MRSA) |

| uhpT | 59 out of 68 springermedizin.de |

glpT Gene Mutations

Target Enzyme Modifications Leading to Resistance

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. frontiersin.orgasm.orgmicrobiologyresearch.orgcuestionesdefisioterapia.com Resistance can arise through modifications to MurA that reduce its affinity for fosfomycin or lead to its overexpression. cuestionesdefisioterapia.comfrontiersin.orgasm.org

Mutations in the murA gene, which encodes the MurA enzyme, can lead to a modified enzyme with reduced binding affinity for fosfomycin, thereby conferring resistance. frontiersin.orgmdpi.comcuestionesdefisioterapia.comspringermedizin.defrontiersin.orgnih.govbiorxiv.orgasm.orgresearchgate.net Fosfomycin typically inactivates MurA by forming a covalent bond with a specific cysteine residue (Cys115 in E. coli). frontiersin.orgasm.org Mutations affecting this residue or other parts of the enzyme's active site can prevent this covalent binding or reduce the enzyme's susceptibility to inhibition. frontiersin.orgcuestionesdefisioterapia.comasm.org

While mutations in murA can confer fosfomycin resistance, they are reported to be less common in clinical isolates compared to transporter mutations. frontiersin.org Studies have shown that mutations in murA can lead to varying degrees of drug resistance. springermedizin.de

Research on fosfomycin-resistant S. aureus isolates has identified various mutations in the murA gene. frontiersin.orgnih.gov

| Mutation Type | Presence in Resistant Isolates | Presence in Sensitive Isolates | Effect on Fosfomycin Resistance |

| TypeA–CmurA frontiersin.org | 6 out of 11 resistant isolates had one of these frontiersin.org | Not specified frontiersin.org | Likely contributes to resistance frontiersin.org |

| TypeI–IImurA frontiersin.org | Not specified frontiersin.org | Not specified frontiersin.org | Not specified frontiersin.org |

| Various mutations nih.gov | Common (7 distinct mutations) nih.gov | Some found in sensitive isolates nih.gov | May play a role, but potentially less significant than transporter mutations nih.gov |

In a study of resistant MRSA, mutations in murA were observed, though less frequently than transporter mutations. springermedizin.de

| Gene | Number of Isolates with Mutations (Resistant MRSA) |

| murA | 11 out of 68 springermedizin.de |

Overexpression of the MurA enzyme has also been suggested as a potential mechanism contributing to fosfomycin resistance in some bacteria. cuestionesdefisioterapia.comfrontiersin.orgasm.org

Enzymatic Inactivation of Fosfomycin

Another significant mechanism of fosfomycin resistance involves the enzymatic inactivation of the antibiotic molecule by bacterial enzymes. These enzymes, often encoded by genes located on mobile genetic elements such as plasmids, chemically modify fosfomycin, rendering it inactive. asm.orgmdpi.comspringermedizin.defrontiersin.orgresearchgate.netnih.govresearchgate.net

A variety of fos genes encode enzymes that inactivate fosfomycin. These genes are frequently found on plasmids, facilitating their horizontal transfer between bacteria and contributing to the spread of resistance. asm.orgmdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.com The main classes of fosfomycin-modifying enzymes include FosA, FosB, FosC, FosD, and FosX, each with distinct biochemical mechanisms of inactivation. microbiologyresearch.orgmdpi.comspringermedizin.deoup.comfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgmcmaster.ca

FosA: FosA enzymes are metallo-glutathione S-transferases that catalyze the addition of glutathione (B108866) to fosfomycin, opening the epoxide ring and inactivating the antibiotic. microbiologyresearch.orgasm.orgoup.comnih.govasm.orgnih.gov FosA is commonly found in Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas species. microbiologyresearch.orgmdpi.comnih.govasm.orgnih.gov Plasmid-mediated fosA variants, such as fosA3, are particularly prevalent in some regions and bacterial species, contributing significantly to acquired resistance. mdpi.comresearchgate.netnih.govmdpi.comnih.gov

FosB: FosB is a magnesium-dependent thiol-S-transferase that inactivates fosfomycin using l-cysteine (B1669680) or bacillithiol as a cofactor. microbiologyresearch.orgcuestionesdefisioterapia.comnih.govasm.orgmcmaster.ca FosB is primarily found in Gram-positive bacteria, including Staphylococcus and Enterococcus species, and can be encoded on both chromosomes and plasmids. microbiologyresearch.orgcuestionesdefisioterapia.comspringermedizin.defrontiersin.orgnih.govasm.orgmcmaster.ca

FosC: FosC is a kinase that inactivates fosfomycin through phosphorylation, using ATP as a cosubstrate. microbiologyresearch.orgasm.orgnih.govmcmaster.caasm.org The fosC gene was initially identified in Pseudomonas syringae. microbiologyresearch.orgasm.orgnih.gov

FosD: FosD is another fosfomycin-inactivating enzyme, though less characterized than FosA, FosB, and FosX. frontiersin.org

FosX: FosX is a manganese-dependent epoxide hydrolase that inactivates fosfomycin by hydrolyzing the epoxide ring. microbiologyresearch.orgbiorxiv.orgresearchgate.netfrontiersin.orgmcmaster.cauniprot.org FosX has been found in various bacterial species, including Listeria monocytogenes and Enterococcus faecium. microbiologyresearch.orgfrontiersin.orguniprot.orgnih.gov

The prevalence of specific fos genes varies depending on the bacterial species and geographical location. mdpi.comnih.gov While some studies on S. aureus have indicated that fos genes might not be the major resistance mechanism, others have detected their presence in resistant isolates. cuestionesdefisioterapia.comfrontiersin.orgnih.govfrontiersin.orgnih.gov

Data on the detection of fos genes in fosfomycin-resistant isolates from various studies:

| Bacterial Species | fos Gene(s) Detected | Prevalence/Findings | Source |

| S. aureus | fosB | Detected in 12 out of 68 resistant MRSA isolates. springermedizin.de Detected in some resistant isolates, but may not be the primary mechanism. cuestionesdefisioterapia.comnih.gov | cuestionesdefisioterapia.comspringermedizin.denih.gov |

| S. aureus | fosA, fosB, fosC, fosD, fosX | None of these genes found in 11 resistant isolates in one study. frontiersin.org | frontiersin.org |

| Enterobacterales | fosA, fosB, fosC, fosX | Involved in modification and inactivation. mdpi.com | mdpi.com |

| E. coli | fosA (especially fosA3) | Most prevalent plasmid-mediated gene in some regions. mdpi.comresearchgate.netnih.govmdpi.com Detected in resistant isolates. mdpi.com | mdpi.comresearchgate.netnih.govmdpi.com |

| Salmonella spp. | fosA-group genes (fosA7, fosA7.2, fosA3, fosA7.3, fosA7.4) | High prevalence reported in some studies. mdpi.com | mdpi.com |

| Enterococcus faecium | fosX, fosB | Identified as major resistance mechanisms in a study from China. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

The presence of plasmid-mediated fos genes is a significant concern as it facilitates the rapid dissemination of fosfomycin resistance among bacterial populations. nih.govresearchgate.netmdpi.com

Chromosomally Encoded fos Genes (e.g., fosA11)

Chromosomally encoded fos genes contribute to Fosfomycin resistance by producing enzymes that inactivate the antibiotic. For instance, fosA11 is a novel chromosomal gene identified in Providencia rettgeri that encodes a Fosfomycin glutathione S-transferase. nih.govasm.orgasm.org This enzyme shares moderate amino acid identity (54.41%-64.23%) with previously known FosA proteins. nih.govasm.orgasm.org Expression of fosA11 in Escherichia coli has been shown to significantly increase the minimum inhibitory concentration (MIC) of Fosfomycin, indicating its role in conferring resistance. nih.govasm.orgasm.org Enzymatic kinetic studies have demonstrated that FosA11 possesses a high catalytic efficiency against Fosfomycin. nih.govasm.orgasm.org While fosA11 is located on the chromosome, further investigation is needed to fully understand its genetic context and prevalence in other bacterial species. nih.govasm.orgasm.org

Efflux Pump Systems in Fosfomycin Resistance

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. Several efflux pump systems have been implicated in Fosfomycin resistance. microbiologyresearch.orgmdpi.comresearchgate.net

Overexpression of tet38

Overexpression of the tet38 efflux pump, a chromosomally encoded major facilitator superfamily transporter in Staphylococcus aureus, has been shown to contribute to Fosfomycin resistance. frontiersin.orgnih.govnih.govasm.org Studies have demonstrated that increased expression of tet38 leads to elevated Fosfomycin MICs and decreased intracellular accumulation of the drug. frontiersin.orgnih.govnih.govasm.org Conversely, a tet38 mutant strain exhibits a lower MIC and increased Fosfomycin accumulation, supporting the role of Tet38 as an efflux transporter for Fosfomycin. nih.govnih.govasm.org The effect of Tet38 on Fosfomycin susceptibility can be modulated by glycerol-3-phosphate (G3P), a substrate of the GlpT transporter which is involved in Fosfomycin uptake. nih.govasm.org

Genetic Epidemiology of Fosfomycin Resistance Genes

The genetic epidemiology of Fosfomycin resistance genes reveals their prevalence, distribution, and transmission dynamics among bacterial populations. Plasmid-mediated fosA variants, such as fosA3, are significant contributors to acquired Fosfomycin resistance, particularly in Enterobacterales. microbiologyresearch.orgnih.govfrontiersin.org These genes are often found on conjugative plasmids, facilitating their horizontal transfer between different bacterial strains and species. microbiologyresearch.orgfrontiersin.org Studies have reported the co-occurrence of fosA3 with other antibiotic resistance genes, including extended-spectrum β-lactamase (ESBL) genes like blaCTX-M, on multidrug resistance plasmids. microbiologyresearch.orgnih.govfrontiersin.orgclinlabint.com The successful global dissemination of fosA3 has been linked to its association with mobile genetic elements like IS26 and specific plasmid types, such as IncFII plasmids. nih.govfrontiersin.org

Chromosomally encoded resistance mechanisms, such as mutations in the glpT and uhpT transporter genes and the murA target gene, also play a crucial role in Fosfomycin resistance, particularly in Staphylococcus aureus and Escherichia coli. frontiersin.orgnih.govfrontiersin.orgmdpi.complos.org The prevalence of these mutations can vary geographically and among different bacterial clones. nih.gov For instance, a study in Taiwan observed an increased Fosfomycin resistance rate in methicillin-resistant Staphylococcus aureus (MRSA) isolates, primarily attributed to mutations in glpT and uhpT. nih.gov Clonal spread of resistant strains also contributes to the increasing prevalence of Fosfomycin resistance genes. nih.govnih.gov

Laboratory Detection and Characterization of Fosfomycin Resistance

Accurate laboratory detection and characterization of Fosfomycin resistance are essential for guiding appropriate antimicrobial therapy and monitoring the spread of resistance. Phenotypic methods, such as agar (B569324) dilution, disk diffusion, and broth microdilution, are commonly used to determine the susceptibility of bacterial isolates to Fosfomycin. frontiersin.orgclinlabint.complos.orgresearchgate.net The agar dilution method is considered the gold standard by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), although breakpoints may differ between these guidelines. frontiersin.orgclinlabint.com

To address the need for more rapid detection, novel techniques like the Rapid Fosfomycin/E. coli NP test have been developed, allowing for the detection of resistance within a shorter timeframe. clinlabint.com This test is based on detecting bacterial growth in the presence of Fosfomycin. clinlabint.com

Genotypic methods, such as polymerase chain reaction (PCR) and whole-genome sequencing (WGS), are employed to detect and characterize specific Fosfomycin resistance genes (fos variants, efflux pump genes) and mutations in chromosomal genes (murA, glpT, uhpT). frontiersin.orgnih.govfrontiersin.orgplos.orgresearchgate.net These methods provide valuable insights into the molecular mechanisms underlying resistance and are crucial for epidemiological surveillance. nih.govplos.org

Pharmacokinetic Research of Fosfomycin Calcium in Pre Clinical Models

Absorption Characteristics of Fosfomycin (B1673569) Calcium in Animal Models

Oral absorption of fosfomycin calcium has been studied in several animal species, including rats, rabbits, and dogs who.intnih.gov. Studies have shown that absorption primarily occurs in the small intestine mdpi.comseq.es. The extent of gastrointestinal absorption can vary among different animal species nih.gov. For instance, based on urinary excretion data, the extent of absorption in rats was greater than in dogs, which was greater than in rabbits following oral administration of fosfomycin calcium who.intnih.gov.

The physical form of the administered dose can influence absorption efficiency. In rats and rabbits, a solution of fosfomycin calcium demonstrated better absorption efficiency compared to a suspension nih.gov. However, achieving a solution requires a relatively large amount of water to solubilize the calcium salt, suggesting that absorption efficiency is not solely dependent on the dissolution step nih.gov. Interestingly, the particle size of fosfomycin calcium, within a range of 0.64 µm to 1.50 µm, did not significantly affect absorption in rats and dogs nih.gov. This suggests that micronization of the bulk particles may not be necessary for manufacturing oral preparations nih.gov.

Bioavailability Comparisons Across Formulations in Animal Species

The bioavailability of orally administered fosfomycin varies depending on the salt formulation mdpi.comnih.gov. Fosfomycin calcium generally exhibits lower oral bioavailability compared to other formulations like fosfomycin tromethamine seq.esmdpi.comnih.gov. In humans and animals, the oral bioavailability of fosfomycin calcium is approximately 12-37%, while fosfomycin tromethamine shows higher bioavailability, ranging from approximately 33-58% who.intseq.esmdpi.comnih.gov.

Comparative studies have shown that the rate and extent of absorption of fosfomycin from fosfomycin tromethamine were significantly greater than from fosfomycin calcium during the initial hours after dosing seq.eshres.ca. Specifically, absorption was approximately 6 times greater during the first two hours and 3-4 times greater during the 12-hour period after dosing seq.eshres.ca. Studies in post-weaning piglets administered oral fosfomycin calcium at 30 mg/kg body weight reported a bioavailability of 20.0 ± 1.85% nih.govopenveterinaryjournal.com.

Influence of Gastric Environment on Fosfomycin Calcium Absorption

The gastric environment plays a significant role in the absorption of orally administered fosfomycin calcium. Fosfomycin calcium undergoes acid-catalyzed hydrolysis in the stomach mdpi.comseq.es. The intragastric acidity and gastric emptying rate can influence the extent of this hydrolytic degradation, consequently affecting its bioavailability mdpi.com. This hydrolysis in gastric juices leads to inactivation of fosfomycin calcium seq.es.

Distribution Profile in Animal Tissues and Fluids

Fosfomycin is characterized by its low molecular weight and low protein binding, which contributes to its wide distribution throughout body tissues and fluids seq.esnih.govhres.camdpi.comseq.es.

Tissue Penetration Dynamics

Fosfomycin calcium demonstrates extensive tissue penetration medchemexpress.com. Studies in animal models have shown that fosfomycin distributes well to highly perfused organs hres.ca. In rabbits, high concentrations were observed successively in the kidney, lung, and heart nih.gov. The levels in these organs decreased similarly to the serum level, indicating that the calcium salt did not exhibit a specific affinity for these organs and was excreted from the body after distribution nih.gov.

Fosfomycin has been shown to penetrate various tissues, including the kidneys, bladder wall, prostate, and seminal vesicles hres.camdpi.comeuropa.eu. In a study with swine, calcium fosfomycin reached intracellular concentrations in intestinal cells ranging from 0.82 to 2.05 µg/mL after chronic oral administration ijvets.com. These concentrations exceeded the MIC90 for certain intestinal pathogens like E. coli ijvets.com. In vitro studies using respiratory cells also showed that calcium fosfomycin reached intracellular concentrations that exceeded the MIC90 for important swine respiratory pathogens like Streptococcus spp. conicet.gov.ar.

Low Protein Binding Affinity

A key pharmacokinetic characteristic of fosfomycin, including the calcium salt, is its very low binding to plasma proteins seq.esnih.govhres.camdpi.comseq.es. This low protein binding, reported as negligible or less than 0.5% to 5%, means that a large fraction of the drug remains unbound in the plasma and is available to distribute into tissues and exert its antimicrobial effect seq.esnih.govhres.camdpi.comseq.es.

Elimination and Excretion Pathways in Animal Models

Fosfomycin is primarily eliminated unchanged from the body, mainly via the kidneys through glomerular filtration who.intmdpi.comhres.caeuropa.eunih.gov. There is little to no evidence of metabolism of fosfomycin in laboratory animal species who.inthres.ca.

Following oral administration of fosfomycin calcium, the drug is excreted in both urine and feces who.inthres.caeuropa.eu. The percentage of the dose recovered in urine can vary, but a significant portion is eliminated renally who.inthres.caeuropa.eu. For instance, 9-18% of the calcium salt is excreted unmodified in the urine mdpi.com. The elimination half-life of orally administered fosfomycin calcium in rats has been reported to be about 2 hours who.int.

In rats, increasing the oral dose of fosfomycin calcium led to a reduced ratio of excretion in urine and an increased ratio of excretion in stools, suggesting a decrease in absorption efficiency at higher doses nih.gov. However, the absolute amount excreted in urine increased with dose size, which was considered beneficial for elevating serum levels nih.gov.

While renal excretion is the primary route, some biliary excretion has also been observed with other fosfomycin formulations, which can lead to enterohepatic circulation openveterinaryjournal.com. However, the primary route of elimination for fosfomycin calcium in animal models appears to be renal excretion of the unchanged drug.

Population Pharmacokinetic Modeling in Animal Studies

Population pharmacokinetic (PopPK) modeling is a powerful tool used to describe the variability in drug concentrations among individuals within a population and to identify factors (covariates) that contribute to this variability. While PopPK studies specifically on fosfomycin calcium in defined pre-clinical animal populations are not prominently detailed in the provided search results, PK studies in various animal species using different fosfomycin salts, including calcium, have been conducted to understand absorption, distribution, metabolism, and excretion characteristics.

For instance, the pharmacokinetics and bioavailability of calcium fosfomycin have been studied in post-weaning piglets after oral administration. karger.com Such studies provide the foundational data (concentration-time profiles from multiple individuals) that can be used for PopPK analysis. Although a full PopPK model for fosfomycin calcium in piglets is not explicitly presented, the individual animal data collected in such studies are the basis for understanding population variability.

Methodological Approaches to PK Modeling

Various methodological approaches are employed in pharmacokinetic modeling, applicable to both individual and population analyses in animal studies. Non-compartmental analysis provides a descriptive summary of the drug's exposure and disposition based on the observed concentration-time data, yielding parameters such as area under the curve (AUC), peak concentration (Cmax), and elimination half-life (T1/2). karger.com Compartmental modeling, on the other hand, uses mathematical models to describe the body as a series of interconnected compartments, allowing for the estimation of parameters like clearance and volume of distribution.

Population PK modeling, often utilizing software like NONMEM, employs mixed-effects models to simultaneously analyze data from multiple individuals, estimating both typical population parameter values and the inter-individual variability around these values. asm.org This approach is particularly useful when characterizing drug behavior in a population and identifying covariate relationships.

Physiologically based pharmacokinetic (PBPK) modeling is another approach that uses physiological and anatomical parameters of the species to predict drug disposition. asm.org This can be particularly valuable in translating findings between different animal species or from animals to humans.

Monte Carlo simulations are frequently used in conjunction with PK models, including PopPK models, to simulate a wide range of possible concentration-time profiles based on the estimated parameter variability and covariate effects. mdpi.comresearchgate.net These simulations can help assess the probability of achieving specific pharmacokinetic or pharmacodynamic targets within a population. mdpi.comresearchgate.net

While these methodologies are widely applied in pharmacokinetic research, specific applications of population PK modeling to fosfomycin calcium in pre-clinical animal populations were not extensively detailed in the search results. However, a study in horses used a nonlinear mixed-effects model for fosfomycin (salt not specified in the snippet but administered intravenously) to determine PK/PD cutoffs, demonstrating the applicability of population-based modeling in veterinary species. researchgate.net Another study mentioned a population PK model for oral fosfomycin based on data from different literature sources, although this appeared to focus on human pharmacokinetics. researchgate.neteur.nl

Pharmacodynamic Research of Fosfomycin Calcium in Pre Clinical Models

In Vitro Bactericidal Activity and Dose-Response Relationships

In vitro studies have demonstrated the bactericidal activity of fosfomycin (B1673569) calcium against a broad spectrum of Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) strains. drugbank.comnih.govcaymanchem.comnih.gov This activity encompasses pathogens commonly implicated in various infections. drugbank.comnih.govnih.gov Dose-response relationships in vitro explore how increasing concentrations of the antibiotic affect bacterial killing.

Concentration-Dependent Activity

The nature of fosfomycin's bactericidal activity, whether concentration-dependent or time-dependent, has been a subject of investigation, with findings sometimes varying depending on the bacterial species studied. Some research indicates that fosfomycin exhibits concentration-dependent killing activity against certain Gram-negative bacteria, such as Escherichia coli, Proteus mirabilis, and Streptococcus pneumoniae. nih.govepa.gov This suggests that the rate and extent of bacterial killing increase with increasing antibiotic concentrations.

Time-Dependent Activity

Conversely, other studies suggest a time-dependent bactericidal activity for fosfomycin against different bacterial species, notably Staphylococcus aureus and Pseudomonas aeruginosa. epa.gov In time-dependent killing, the duration for which the antibiotic concentration remains above the minimum inhibitory concentration (MIC) is a primary determinant of efficacy. One study also suggested that the activity profile might be dependent on the microorganism. epa.gov

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that occurs after antibiotic concentrations have fallen below the MIC. Fosfomycin has been shown to exhibit a prolonged PAE in vitro against various bacterial strains. Studies have reported PAE values for different pathogens:

| Bacterial Species | PAE Duration (hours) | Source |

| Escherichia coli | 3.4 - 4.7 | |

| Proteus mirabilis | 3.4 - 4.7 | |

| Pseudomonas aeruginosa | 0.3 - 5.5 | |

| Staphylococcus aureus | 0.5 - 1.4 |

The PAE of fosfomycin, alone and in combination, has also been observed to increase in a concentration-dependent manner against Staphylococcus aureus.

In Vivo Pharmacodynamic Studies in Animal Infection Models

Pre-clinical pharmacodynamic studies utilizing animal infection models are essential for translating in vitro findings to a more complex biological system and for identifying PK/PD indices that predict efficacy. Murine models, particularly for urinary tract infections (UTIs), have been employed to study the in vivo pharmacodynamics of fosfomycin. epa.gov

PK/PD Indices for Efficacy Prediction in Models

Pharmacokinetic/pharmacodynamic (PK/PD) indices are used to correlate antibiotic exposure with antimicrobial effect in vivo. For fosfomycin, studies in animal models have aimed to identify the indices that best predict efficacy. Research in murine UTI models suggests that the area under the concentration-time curve to MIC ratio (AUC/MIC) and/or the maximum concentration to MIC ratio (Cmax/MIC) are the optimal PK/PD indices for predicting efficacy, particularly against E. coli. epa.gov One study in a murine thigh infection model demonstrated that maximal animal survival correlated with AUC24/MIC ratio exposures comparable to the stasis targets observed in the same model. Specific PK/PD targets, such as an AUC/MIC ratio of 24, have been associated with efficacy for E. coli in murine models. epa.gov

Immunomodulatory Effects of Fosfomycin in Cell Culture Models

Fosfomycin has demonstrated immunomodulatory properties in various in vitro studies using different cell types, including lymphocytes, monocytes, and neutrophils. oup.comnih.govorscience.ruasm.org These effects contribute to a broader understanding of how fosfomycin interacts with the host immune system beyond its bactericidal activity. toku-e.comasm.org

Alteration of Immune Cell Function (Lymphocytes, Monocytes, Neutrophils)

Studies have shown that fosfomycin can influence the function of key immune cells in vitro. Fosfomycin has been observed to suppress immunoglobulin secretion by antibody-producing B cells. oup.com While it does not appear to affect the role of B cells in antigen presentation, it exhibits an immunomodulatory effect on B-cell activation. oup.comnih.govasm.orgtoku-e.com

In T cells, fosfomycin has been shown to suppress function, specifically by reducing the production of interleukin-2 (B1167480) (IL-2). oup.comnih.govasm.org It has also been reported to inhibit the proliferation of human lymphocytes induced by polyclonal T-cell mitogens and suppress the mixed lymphocyte reaction in vitro. toku-e.com Furthermore, fosfomycin may inhibit the expression of IL-2 receptor and transferrin receptor on T-cell surfaces. toku-e.com

Fosfomycin also affects cytokine production by monocytes. oup.comnih.gov In LPS-primed monocytes in vitro, fosfomycin suppressed the synthesis of several cytokines in a concentration-dependent manner, including TNF-α, IL-1, IL-1 receptor antagonist, and granulocyte-macrophage colony-stimulating factor, at concentrations between 1.6 and 40 mg/L. oup.comasm.org Conversely, it increased the synthesis of IL-6 and IL-10 in these cells. oup.comasm.org The modulatory actions on cytokine synthesis in monocytes appear unrelated to fosfomycin's bactericidal activity, as its enantiomer, which lacks antimicrobial activity, showed similar inhibitory effects on IL-1β and TNF-α production by monocytes. asm.org

In neutrophils, fosfomycin has been investigated for its effects on various functions, including phagocytosis, reactive oxygen intermediate (ROI) production, bactericidal ability, intracellular calcium kinetics, chemokinesis, and chemotaxis. oup.com Studies have demonstrated that fosfomycin can enhance neutrophil phagocytic killing of pathogens. nih.govasm.org It has also been shown to increase extracellular ROI production in neutrophils, although it had no effect on intracellular ROI production in one study. oup.com Fosfomycin was demonstrated to reduce the production of leukotriene B4 in a concentration-dependent manner, which was related to a reduced expression of IL-8 mRNA in monocytes. oup.comnih.govasm.orgjournalmeddbu.com Fosfomycin incubation also resulted in a significant increase in intracellular calcium concentrations in resting neutrophils. oup.com

Modulation of Inflammatory Cytokine Response (e.g., TNF-α, IL-1β, IL-1α)

Fosfomycin affects the inflammatory cytokine response in cell culture models. nih.govasm.orgtoku-e.com It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-1α in vitro. nih.govasm.orgasm.orgtoku-e.com This suppression has been observed in LPS-stimulated monocytes in a concentration-dependent manner. oup.comasm.org

Simultaneously, fosfomycin has been reported to increase the production of the anti-inflammatory cytokine IL-10 in LPS-primed monocytes. oup.comnih.govasm.orgasm.org Regarding IL-6, contradictory data have been published, with some studies indicating an increase in synthesis in LPS-primed monocytes, which could be related to the suppression of TNF and IL-1 synthesis. oup.comnih.govasm.orgasm.org

The modulatory effects on cytokine synthesis by monocytes suggest that antibacterial agents like fosfomycin may modify acute-phase inflammatory responses through their influence on cytokine production. asm.org

Below is a summary of some reported effects of fosfomycin on immune cells and cytokines in cell culture models:

| Immune Cell Type | Effect of Fosfomycin in Cell Culture | Relevant Cytokines/Mediators | Source |

| B Lymphocytes | Suppresses immunoglobulin secretion; Immunomodulatory effect on activation. | Immunoglobulin | oup.comnih.govasm.orgtoku-e.com |

| T Lymphocytes | Suppresses function; Reduces IL-2 production; Inhibits proliferation; Inhibits IL-2/transferrin receptor expression. | IL-2 | oup.comnih.govasm.orgtoku-e.com |

| Monocytes | Affects cytokine production; Suppresses TNF-α, IL-1β, IL-1α, IL-1 receptor antagonist, GM-CSF synthesis; Increases IL-6, IL-10 synthesis. | TNF-α, IL-1β, IL-1α, IL-1 receptor antagonist, GM-CSF, IL-6, IL-10 | oup.comnih.govasm.orgasm.org |

| Neutrophils | Enhances phagocytic killing; Increases extracellular ROI production; Reduces leukotriene B4 production; Increases intracellular calcium. | Leukotriene B4, ROI, Intracellular Calcium | oup.comnih.govasm.org |

Analytical Methodologies for Fosfomycin Calcium Quantification

Chromatographic Techniques for Fosfomycin (B1673569) Calcium Analysis

Chromatography plays a significant role in separating fosfomycin calcium from complex matrices and quantifying it. Given the chemical properties of fosfomycin, methods capable of handling polar and ionic compounds are particularly relevant.

HPLC is a widely used technique for the analysis of fosfomycin calcium, often employing specialized stationary phases and detection methods to overcome the challenges associated with its structure.

Ion-pair HPLC coupled with ELSD has been reported for the determination of fosfomycin calcium and its related substances. This approach utilizes an ion-pairing reagent in the mobile phase to improve the retention and separation of polar and ionic compounds like fosfomycin on a reversed-phase column. ELSD is a suitable detection method for analytes that lack strong UV absorbance.

One study describes an ion-pair HPLC-ELSD method for the determination of fosfomycin calcium and its related substances using a C18 column. The mobile phase consisted of an octylamine (B49996) solution (adjusted to pH 4.8 with glacial acetic acid) and acetonitrile. ereztech.com The method demonstrated good linearity for fosfomycin calcium concentrations within the range of 0.485-1.940 mg/mL and 0.05-0.40 mg/mL. ereztech.com The relative standard deviation (RSD) for fosfomycin calcium was reported as 0.5%, indicating good precision. ereztech.com This method was found to be suitable for the quality control of fosfomycin calcium and the quantitative determination of its related substances. ereztech.com Another application of ion-pair HPLC with ELSD involved the determination of fosfomycin trometamol and related substances, noting its potential applicability to fosfomycin calcium.

LC-MS/MS is a highly sensitive and selective technique frequently employed for the quantification of fosfomycin in biological matrices following the administration of fosfomycin calcium. Its specificity is particularly advantageous in complex samples like plasma and urine.

Validated LC-MS/MS methods have been developed for the quantification of fosfomycin in human plasma and urine. These methods often involve sample preparation steps such as protein precipitation or ultrafiltration to clean up the matrix before chromatographic separation. Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, often in negative ion mode electrospray ionization (ESI). Internal standards, such as fudosteine (B1674176) or isotopically labeled fosfomycin, are commonly used to improve accuracy and reproducibility.

Research findings highlight the successful application of LC-MS/MS for pharmacokinetic studies of oral calcium fosfomycin. Linearity ranges reported for fosfomycin quantification in plasma and urine vary depending on the specific method and matrix, with detection limits suitable for therapeutic drug monitoring and pharmacokinetic analysis. For instance, a method for fosfomycin in human urine and plasma showed a linearity range of 0.75 to 375 mg/L. Another method for chicken serum reported a linear range of 0.1 to 50 μg/mL. LC-MS/MS methods have also been developed for quantifying fosfomycin in prostatic tissue.

HILIC is a chromatographic mode well-suited for the separation of polar and hydrophilic compounds like fosfomycin. Coupling HILIC with ESI-MS provides a sensitive and selective method for its quantification.

HILIC-ESI-MS methods have been developed for the determination of fosfomycin in biological fluids such as plasma and dialysate. This approach leverages the hydrophilic nature of fosfomycin for retention on a HILIC stationary phase. One validated HILIC-ESI-MS method for fosfomycin in human plasma and urine demonstrated linearity over a relevant concentration range. The method involved a simple sample preparation using protein precipitation or dilution and utilized an internal standard. Another study employed HILIC-ESI-MS for the quantitative determination of fosfomycin in small volumes of plasma and dialysate, reporting good linearity, precision, and accuracy. The use of HILIC in conjunction with mass spectrometry is considered advantageous for fosfomycin analysis due to its chemical properties.

Gas chromatography has also been applied for the analysis of fosfomycin, although it typically requires derivatization of the polar fosfomycin molecule to make it volatile.

GC methods have been developed for the determination of fosfomycin in biological samples such as plasma and muscle tissue. These methods often involve sample preparation steps including extraction and derivatization using silylation reagents to enable chromatographic separation on a GC column. Flame ionization detection (FID) is a common detection method used in conjunction with GC for fosfomycin analysis. Internal standards like phenylphosphonic acid have been used in GC methods for fosfomycin quantification. While derivatization adds a step to the process, GC can provide a sensitive approach for fosfomycin analysis in certain matrices.

High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectrophotometric Methods for Fosfomycin Calcium Determination

Spectrophotometric methods offer simpler and often more cost-effective alternatives for the determination of fosfomycin calcium, although they may lack the specificity of chromatographic techniques, particularly in complex matrices.

Spectrophotometric techniques have been listed among the analytical methods used for the determination of fosfomycin drugs. These methods can involve measuring the absorbance of fosfomycin or a colored derivative formed through a chemical reaction. One reported method for determining fosfomycin calcium utilizes a turbidimetric approach. This method showed linearity in a specific concentration range and demonstrated good recovery. Another study describes a UV spectrophotometric method for the estimation of fosfomycin in bulk and tablet dosage forms, noting a maximum UV spectrum wavelength at 254 nm and linearity within a specific concentration range. While spectrophotometric methods can be useful for the quantification of fosfomycin calcium, particularly in less complex samples, careful consideration of potential interferences is necessary.

Electrochemical and Capillary Electrophoresis Methods

Various analytical methods, including electrochemical and capillary electrophoresis techniques, have been utilized for the determination of fosfomycin uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq. These methods offer alternatives to traditional chromatographic approaches, particularly for the analysis of polar or ionic compounds like fosfomycin.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary electrophoresis (CE), including capillary zone electrophoresis (CZE), has been developed for the determination of fosfomycin in biological fluids such as human plasma and microdialysis samples researchgate.netnih.govnih.gov. A feasible CZE method employing indirect UV and contactless conductivity detection has been described for the analysis of fosfomycin researchgate.netnih.gov. This method was applied to samples collected during a clinical trial researchgate.netnih.gov.

In one CZE method, the background electrolytes consisted of 25 mM benzoic acid and 0.5 mM hexadecyltrimethylammonium bromide, adjusted to pH 6.95 for plasma samples and pH 8.05 for microdialysis samples using tris(hydroxymethyl)aminomethane solution researchgate.netnih.gov. Separations of the anionic fosfomycin were performed with reversed electroosmotic flow directed towards the anode researchgate.netnih.gov. Sample preparation for microdialysis samples was not required, while plasma samples necessitated protein precipitation with methanol (B129727) before analysis of the supernatant nih.gov. The limit of detection for this method ranged between 0.6 and 2 µg/mL, depending on the matrix and detection method nih.gov. The reproducibility of the entire method was reported to be better than 8% relative standard deviation (RSD) for independent determinations in spiked Ringer's solutions and plasma samples nih.gov. Another capillary electrophoresis method for determining fosfomycin in serum, cerebrospinal fluid, and aqueous humor utilized indirect UV detection and a working buffer containing an organic cation to enhance fosfomycin mobility nih.gov. This method achieved electrophoretic migration times of less than 7 minutes in both serum and aqueous fluids nih.gov. The limit of quantification was 2.5 µg/mL in serum and 1 µg/mL in aqueous fluids nih.gov.